10-Methylundecanal
Overview
Description
10-Methylundecanal: is an organic compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol . It is a branched-chain aldehyde, characterized by the presence of a methyl group attached to the tenth carbon of the undecanal chain. This compound is primarily used in the synthesis of various biochemical substances and has applications in the fragrance industry due to its distinctive odor profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylundecanal can be synthesized through several methods. One common approach involves the hydroformylation of 1-decene, followed by hydrogenation. The reaction proceeds as follows:
Hydroformylation: 1-Decene reacts with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form this compound.
Hydrogenation: The resulting aldehyde is then hydrogenated to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydroformylation processes. The reaction conditions typically involve high pressures and temperatures, along with the use of specialized catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 10-methylundecanoic acid.
Reduction: It can be reduced to form the corresponding alcohol, 10-methylundecanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
10-Methylundecanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is used in studies related to pheromones and insect behavior, as it is a component of certain insect pheromones.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the fragrance industry to impart a unique scent to perfumes and other scented products
Mechanism of Action
The mechanism of action of 10-Methylundecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. In biological systems, it may interact with olfactory receptors, leading to its recognition as a scent molecule. Additionally, its aldehyde group can participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon. .
Undecanal: Lacks the methyl group and has different chemical properties and applications.
Dodecanal: A straight-chain aldehyde with one more carbon atom, used in the fragrance industry.
Uniqueness of 10-Methylundecanal: this compound is unique due to its specific branching at the tenth carbon, which imparts distinct chemical and physical properties. This branching affects its reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
10-methylundecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDWYVQVPWJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448759 | |
Record name | Undecanal, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68820-37-1 | |
Record name | 10-Methylundecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68820-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanal, 10-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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